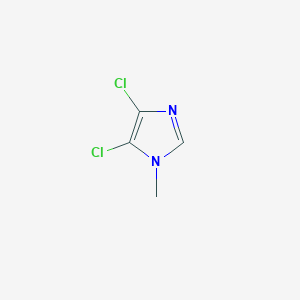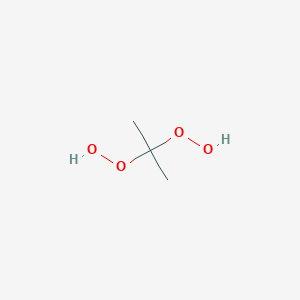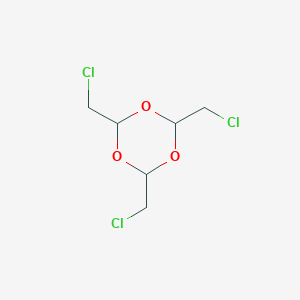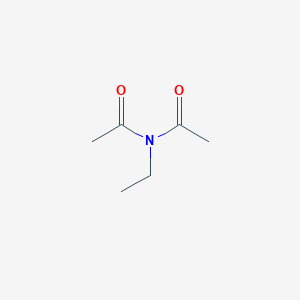
5-Iodocytosine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Iodocytosine has been explored through different methods. A notable approach involves the use of 5-iodo-2'-deoxyuridine as a precursor, undergoing specific reactions to yield phosphoramidites with protection groups that facilitate the incorporation of 5-Iodocytosine into DNA strands. This method allows for efficient synthesis and clean removal of protecting groups, enabling further studies on DNA modifications (Dai et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of 5-Iodocytosine and its derivatives has revealed the significance of the iodine atom in influencing the nucleobase's properties. For instance, the crystal structure of modified cytosines shows that specific group substitutions, such as the iodine atom, can affect the base's ability to form hydrogen bonds, thus impacting its pairing and overall structural dynamics within DNA (Münzel et al., 2011).
Chemical Reactions and Properties
5-Iodocytosine participates in various chemical reactions, including palladium-catalyzed functionalizations which are pivotal for synthesizing DNA strands with specific modifications. These reactions are crucial for studying the biological implications of modified nucleobases in genetic material (Münzel et al., 2010).
Physical Properties Analysis
The physical properties of 5-Iodocytosine, such as solubility, melting point, and stability, are influenced by the presence of the iodine atom. These properties are critical for its application in various experimental and analytical procedures, ensuring the compound's suitability for studies in nucleic acid modifications and interactions (Hudson et al., 2005).
Chemical Properties Analysis
The chemical properties of 5-Iodocytosine, including reactivity and potential for further modifications, are central to its utility in research. The iodine modification allows for subsequent chemical reactions that can introduce additional functional groups or labels, enabling detailed studies on DNA methylation, epigenetic modifications, and gene expression regulation (Bachman et al., 2014).
Aplicaciones Científicas De Investigación
1. Photocrosslinking of Nucleoprotein Complexes
- Summary of Application: 5-Iodocytosine is an excellent chromophore for high yield photocrosslinking of nucleoprotein complexes . This application is particularly useful in studying RNA-protein interactions and protein-RNA interactions .
- Methods of Application: The nucleoprotein complex selected for demonstrating photocrosslinking with the 5-iodocytosine chromophore was an RNA hairpin within the genome of the bacteriophage MS2 bound to a dimer of the phage coat protein . The highest yields are achieved by irradiating with a helium cadmium laser emitting at 325 nm .
- Results or Outcomes: Upon irradiation of the complex at 325 nm, crosslinks in 75–95% yield to Tyr85 of the coat protein . Comparable photocrosslinking is now demonstrated with RNA 2 bearing an iodocytidine at the −5 position and five additional iodocytidines in stem positions .
2. Single Anomalous Dispersion (SAD) Studies
- Summary of Application: 5-Iodocytosine has been used as iodinated nucleotide with the single crystals of the 3D DNA designed motif for single anomalous dispersion (SAD) studies .
3. Solvolysis Studies
- Summary of Application: 5-Iodocytosine has been used in solvolysis studies . Solvolysis is a type of chemical reaction in which the solute (in this case, 5-Iodocytosine) is broken down into simpler substances by the solvent.
4. High Yield Photocrosslinking
- Summary of Application: 5-Iodocytosine is an excellent chromophore for high yield photocrosslinking of nucleoprotein complexes . This application is particularly useful in studying RNA-protein interactions and protein-RNA interactions .
- Methods of Application: The nucleoprotein complex selected for demonstrating photocrosslinking with the 5-iodocytosine chromophore was an RNA hairpin within the genome of the bacteriophage MS2 bound to a dimer of the phage coat protein . The highest yields are achieved by irradiating with a helium cadmium laser emitting at 325 nm .
- Results or Outcomes: Upon irradiation of the complex at 325 nm, crosslinks in 75–95% yield to Tyr85 of the coat protein . Comparable photocrosslinking is now demonstrated with RNA 2 bearing an iodocytidine at the −5 position and five additional iodocytidines in stem positions .
Safety And Hazards
Propiedades
IUPAC Name |
6-amino-5-iodo-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVWJVAMULFOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149947 | |
| Record name | 5-Iodocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodocytosine | |
CAS RN |
1122-44-7 | |
| Record name | 6-Amino-5-iodo-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodocytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-iodo-1,2-dihydropyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















